(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine
Description
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(1S)-1-(2,2-dimethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3/t5-,6?/m0/s1 |
InChI Key |
QQSDGHPFTKPPDJ-ZBHICJROSA-N |
Isomeric SMILES |
C[C@@H](C1CC1(C)C)N |
Canonical SMILES |
CC(C1CC1(C)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation and Methyl Substitution
The cyclopropyl ring with 2,2-dimethyl substitution is typically synthesized via cyclopropanation reactions. This involves the reaction of alkenes with carbene precursors under controlled conditions to form the strained three-membered ring. The introduction of methyl groups at the 2-position is achieved through alkylation reactions using methylating agents, ensuring the steric and electronic properties of the ring are preserved.
Attachment of the Ethan-1-amine Side Chain
The ethan-1-amine moiety is introduced by functionalizing the cyclopropyl ring with an aminoethyl group. This can be done through nucleophilic substitution or reductive amination methods, depending on the precursor availability and desired stereochemistry.
Continuous Flow Synthesis: Advanced Methodology
A state-of-the-art method for synthesizing cyclopropane aminoketones, which are key intermediates for (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine, involves a two-step continuous flow process:
Step 1: Photocyclization of 1,2-Diketones to Cyclopropane Intermediates
Using visible-light photocyclization under continuous flow conditions, 1,2-diketones are converted into hydroxycyclobutanes (HCBs), which serve as precursors for aminoketones. This step is performed in custom-made coil reactors irradiated with 427 nm light, achieving high yields (up to 90%) with residence times around 15 minutes.
Step 2: Condensation with Amines to Form 1,1-Cyclopropane Aminoketones
The cyclopropane intermediates react with amines such as 2-phenylethylamine in the presence of catalysts like thiourea or phenylboronic acid under continuous flow at controlled temperatures (20-125 °C). The process benefits from water removal using 4Å molecular sieves to drive the condensation reaction forward, achieving yields up to 90%.
This telescoped two-step continuous flow synthesis allows for efficient production of aminoketones, which can be further reduced to the target amines.
Detailed Reaction Conditions and Optimization
Photocyclization Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Light source | 427 nm LED (Kessil PR160) | High conversion to HCBs |
| Reactor volume | 2-5 mL | Efficient flow and irradiation |
| Residence time | 10-15 min | Yields up to 90% |
| Temperature | 19-21 °C | Controlled to avoid side reactions |
Aminoketone Formation
| Catalyst | Concentration (mol%) | Yield (%) | Notes |
|---|---|---|---|
| Thiourea | 0.025 - 0.2 | 80-82 | Effective catalyst |
| Phenylboronic Acid | 0.025 - 0.2 | 77-80 | Comparable to thiourea |
| No catalyst | - | 40-75 | Lower yields without catalyst |
| Temperature (°C) | Residence Time (min) | Yield (%) | Remarks |
|---|---|---|---|
| 50 | 5-15 | 50-70 | Moderate yields |
| 75 | 5-15 | 75-78 | Improved conversion |
| 100 | 5-15 | 83-87 | Optimal temperature range |
| 125 | 5-15 | 85-90 | Highest yields observed |
Water Removal Impact
Incorporating a 4Å molecular sieve packed bed downstream of the reactor significantly improves yields by adsorbing water formed during condensation, shifting equilibrium towards product formation.
| Residence Time (min) | Yield with 4Å MS (%) | Yield without MS (%) |
|---|---|---|
| 15 | 79 | 41 |
| 30 | 79 | 57 |
| 60 | 75 | 70 |
| 180 | 90 | 78 |
Reduction to Target Amine
The aminoketone intermediates can be reduced to the corresponding amino alcohols or amines using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0 °C. This reduction step is crucial to obtain the final (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine with the desired stereochemistry.
Comparative Data Table of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notes |
|---|---|---|---|---|
| (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine | C7H15N | 113.20 | 2,2-Dimethylcyclopropyl | Chiral amine, steric hindrance |
| (1R)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine | C7H15N | 113.20 | 2,2-Dimethylcyclopropyl | Enantiomer of target compound |
| 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine | C11H15N | 161.24 | Phenylcyclopropyl | Increased lipophilicity |
| (1R)-1-(Thiophen-2-yl)ethan-1-amine | C6H9NS | 127.21 | Thiophene ring | Higher metabolic susceptibility |
Summary of Research Findings
- The continuous flow synthesis method provides a scalable, efficient, and high-yielding route to cyclopropane aminoketones, precursors to (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine.
- Photocyclization of diketones under visible light is a key step enabling formation of the cyclopropane ring system.
- Catalysts such as thiourea and phenylboronic acid enhance the condensation step with amines.
- Water removal during synthesis significantly improves product yield.
- Reduction of aminoketones to amines is effectively achieved with sodium borohydride.
- The method allows control over stereochemistry, critical for obtaining the (1S) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The dimethylcyclopropyl group increases molecular weight and steric bulk compared to simpler amines (e.g., methyl(2-methylpropyl)amine, MW 87.17) .
- Fluorinated or chlorinated analogues (e.g., difluorocyclopropyl or chlorophenyl derivatives) exhibit higher molecular weights and altered electronic profiles .
Biological Activity
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by a unique cyclopropyl structure and an ethanamine functional group, exhibits various interactions with biological targets, which may lead to therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
- Molecular Formula : C_7H_15N
- Molecular Weight : Approximately 113.20 g/mol
- Structure : The compound features a cyclopropyl group with two methyl substituents, contributing to its unique reactivity and binding properties.
Research indicates that (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine interacts with various enzymes and receptors. The presence of the cyclopropyl group may enhance its binding affinity to biological targets, making it a candidate for further investigation in drug development.
Potential Biological Targets
- Receptors : The compound may bind to specific receptors involved in neurotransmission, potentially influencing neurological pathways.
- Enzymes : Studies suggest interactions with enzymes that could modulate metabolic processes or signaling pathways.
In Vitro Studies
In vitro studies have shown that (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine exhibits promising activity against certain biological targets. For instance, preliminary assays indicate that it may inhibit specific enzyme activities related to metabolic disorders or inflammation .
In Vivo Studies
While in vitro results are encouraging, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Current research is ongoing to explore these aspects, focusing on dosage optimization and potential side effects.
Comparative Analysis with Similar Compounds
The following table compares (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine with structurally similar compounds:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 1-(2,2-Dimethylcyclopropyl)ethan-1-one | Contains a ketone instead of an amine group | Functional group differs (ketone vs. amine) |
| 1-(2,2-Dimethylcyclopropyl)propylamine | Extended carbon chain with an ethyl group | Longer carbon chain compared to ethanamine |
| (2,2-Dimethylcyclopropyl)methylamine | Methyl group attached to cyclopropyl structure | Different attachment point on the cyclopropane |
This comparative analysis highlights the unique structural features of (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine that may contribute to its distinct biological activity.
Case Studies and Research Findings
Several case studies have explored the therapeutic implications of compounds similar to (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine. For example:
- Case Study 1 : A study investigating the effects of related compounds on neuroinflammation demonstrated that certain derivatives could reduce inflammatory markers in animal models .
- Case Study 2 : Another research effort focused on the binding affinities of cyclopropane-containing compounds to nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for enantioselective synthesis of (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine?
- Methodological Answer : A multi-step approach is typically employed:
Cyclopropane Formation : Use transition-metal-catalyzed cyclopropanation of alkenes with dimethyl groups to construct the strained cyclopropane ring.
Enantioselective Amine Introduction : Employ asymmetric reductive amination or chiral auxiliary methods to ensure the (1S) configuration.
Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) enhances enantiomeric purity .
- Key Reaction Conditions :
| Step | Catalyst/Reagent | Temperature | Yield Optimization |
|---|---|---|---|
| Cyclopropanation | Rhodium(II) acetate | 60°C | Optimized for steric hindrance |
| Reductive Amination | (R)-BINAP-Pd complex | Room temp | >90% enantiomeric excess |
Q. How can the stereochemical configuration of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
- Optical Rotation : Compare measured [α]D values with literature data for (1S)-configured analogs (e.g., (1S)-1-(4-methylphenyl)ethan-1-amine: [α]D = -15.3°) .
- NMR Spectroscopy : Analyze NOE effects or coupling constants to confirm spatial arrangement (e.g., cyclopropane ring protons show characteristic splitting patterns) .
Advanced Research Questions
Q. What computational tools are effective in predicting the biological target interactions of (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with receptors (e.g., serotonin receptors, as seen in structurally related fluorinated amines ).
- QSAR Modeling : Corporate steric parameters (e.g., Taft’s Es for dimethylcyclopropyl) to predict activity trends.
- MD Simulations : Assess conformational stability in lipid bilayers to infer membrane permeability.
Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?
- Methodological Answer :
In Vitro Assays : Use liver microsomes or hepatocytes with LC-MS to identify primary metabolites.
In Silico Adjustments : Apply physiologically based pharmacokinetic (PBPK) models to account for species-specific cytochrome P450 activity.
Structural Analog Testing : Compare with derivatives lacking the dimethyl group to isolate metabolic hotspots (e.g., cyclopropane ring vs. amine group) .
- Example Data :
| Derivative | Metabolic Half-life (Human Microsomes) |
|---|---|
| (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine | 45 min |
| (1S)-1-Cyclopropylethan-1-amine | 22 min |
Q. What experimental designs are optimal for assessing the steric effects of the 2,2-dimethylcyclopropyl group on chemical reactivity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., SN2) with non-dimethyl analogs.
- X-ray Crystallography : Resolve bond angles and ring strain to quantify steric hindrance.
- Thermal Stability Tests : Monitor decomposition at elevated temperatures (e.g., DSC/TGA) to evaluate ring stability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and bioactivity?
- Methodological Answer :
Solubility : Use orthogonal methods (e.g., shake-flask vs. HPLC-UV) under controlled pH and co-solvent conditions.
Bioactivity : Validate assays across multiple cell lines (e.g., HEK-293 vs. CHO) and include positive controls (e.g., fluoxetine for serotonin receptor assays) .
- Case Study :
| Study | Solubility (mg/mL) | IC50 (Serotonin Receptor) |
|---|---|---|
| A (pH 7.4) | 0.12 | 1.2 µM |
| B (pH 6.8 + 10% DMSO) | 0.45 | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
